Cas no 2228227-79-8 (tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate)

tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate
- tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate
- 2228227-79-8
- EN300-1886471
-
- インチ: 1S/C14H25N3O2S/c1-9-10(14(5,6)7-8-15)20-11(16-9)17-12(18)19-13(2,3)4/h7-8,15H2,1-6H3,(H,16,17,18)
- InChIKey: XVBCMEYCYGAMNB-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(=O)OC(C)(C)C)=NC(C)=C1C(C)(C)CCN
計算された属性
- せいみつぶんしりょう: 299.16674822g/mol
- どういたいしつりょう: 299.16674822g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 106Ų
tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1886471-5.0g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 5g |
$5470.0 | 2023-06-01 | ||
Enamine | EN300-1886471-2.5g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 2.5g |
$3696.0 | 2023-09-18 | ||
Enamine | EN300-1886471-10.0g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 10g |
$8110.0 | 2023-06-01 | ||
Enamine | EN300-1886471-1g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 1g |
$1887.0 | 2023-09-18 | ||
Enamine | EN300-1886471-1.0g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 1g |
$1887.0 | 2023-06-01 | ||
Enamine | EN300-1886471-0.1g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 0.1g |
$1660.0 | 2023-09-18 | ||
Enamine | EN300-1886471-0.5g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 0.5g |
$1811.0 | 2023-09-18 | ||
Enamine | EN300-1886471-0.05g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 0.05g |
$1584.0 | 2023-09-18 | ||
Enamine | EN300-1886471-5g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 5g |
$5470.0 | 2023-09-18 | ||
Enamine | EN300-1886471-10g |
tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |
2228227-79-8 | 10g |
$8110.0 | 2023-09-18 |
tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamateに関する追加情報
tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate, with the CAS number 2228227-79-8, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structural properties and its potential applications in various industries. In this article, we will delve into the details of its structure, synthesis, properties, and applications, while incorporating the latest research findings to provide a comprehensive understanding of this compound.
The molecular structure of tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate is characterized by a complex arrangement of functional groups. The presence of a thiazole ring, a carbamate group, and various substituents such as methyl and amino groups contributes to its unique chemical behavior. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and stability under different conditions. For instance, the thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, making it a valuable component in drug design and agrochemicals.
One of the key areas of research surrounding this compound involves its synthesis and optimization. Scientists have explored various synthetic pathways to enhance the yield and purity of tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl. These methods often involve multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. The latest advancements in catalytic processes have significantly improved the efficiency of these reactions, making large-scale production more feasible.
The properties of tert-butyl N-substituted compounds are highly dependent on their functional groups. The carbamate group, for example, is known for its ability to form hydrogen bonds, which can influence the compound's solubility and bioavailability. Recent studies have demonstrated that this property makes it particularly useful in pharmaceutical applications, where controlled drug release is critical. Additionally, the presence of amino groups enhances the compound's ability to act as a nucleophile or base in various chemical reactions.
In terms of applications, tert-butyl N-substituted compounds like this one have found extensive use in agriculture as pesticides and herbicides. Their ability to target specific enzymes or pathways in pests makes them highly effective while minimizing environmental impact. Furthermore, ongoing research is exploring their potential in medical applications, such as anti-inflammatory agents and anticancer drugs. The thiazole ring's versatility has been particularly advantageous in these areas due to its ability to interact with biological systems at a molecular level.
The environmental impact of tert-butyl N-substituted compounds is another area of significant interest. Researchers are investigating their biodegradability and toxicity to ensure that their use does not pose risks to ecosystems or human health. Preliminary findings suggest that these compounds degrade relatively quickly under certain conditions, reducing their persistence in the environment. However, further studies are needed to fully understand their long-term effects.
In conclusion, tert-butyl N-substituted compounds like CAS No 2228227798 represent a promising class of chemicals with diverse applications across multiple industries. Their unique structural features and functional groups make them valuable tools for advancing scientific research and developing innovative products. As research continues to uncover new insights into their properties and potential uses, it is likely that these compounds will play an increasingly important role in shaping future technologies.
2228227-79-8 (tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate) 関連製品
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